1,3-Benzodioxole-4-methanol, a-methyl-

Description

1,3-Benzodioxole-4-methanol, α-methyl- (IUPAC name: 4-(hydroxymethyl)-1,3-benzodioxole with an α-methyl substitution) is a benzodioxole derivative characterized by a methyl group attached to the hydroxymethyl moiety. Its molecular formula is C₉H₁₀O₃ (assuming α-methyl substitution on the hydroxymethyl group), with a molecular weight of approximately 166.18 g/mol. Key physical properties include a melting point of 39°C and a boiling point of 124°C, with a density of 1.329 g/cm³ at 20°C . The compound’s benzodioxole scaffold and hydroxymethyl group make it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules with modified electronic and steric properties.

Properties

IUPAC Name |

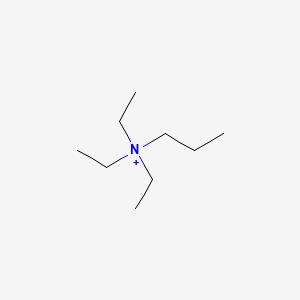

triethyl(propyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYXSYLSCVXFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275755 | |

| Record name | TRIETHYLPROPYLAMMONIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-40-2 | |

| Record name | TRIETHYLPROPYLAMMONIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylenedioxy Ring Formation from Catechols

Reacting 3,4-dihydroxybenzaldehyde derivatives with dibromomethane in basic conditions forms the benzodioxole ring. For example:

$$

\text{3,4-Dihydroxybenzaldehyde} + \text{CH}2\text{Br}2 \xrightarrow{\text{K}2\text{CO}3, \text{H}_2\text{O}} \text{1,3-Benzodioxole-4-carbaldehyde}

$$

This method, adapted from the synthesis of 4-methyl-1,3-benzodioxole, achieves yields >85% under reflux conditions.

Alternative Routes via Acetophenone Derivatives

Friedel-Crafts acylation of 1,3-benzodioxole with acetyl chloride generates 1,3-benzodioxole-4-acetophenone, a precursor for subsequent reduction. Aluminum chloride (AlCl₃) in dichloromethane facilitates this acylation, though competing para-substitution may require directing groups.

Introduction of the α-Methyl Methanol Group

The α-methyl alcohol moiety is introduced via ketone reduction or nucleophilic substitution.

Enantioselective Reduction of Prochiral Ketones

The Corey-Bakshi-Shibata (CBS) reduction of 1,3-benzodioxole-4-acetophenone achieves high enantiomeric excess (ee):

$$

\text{1,3-Benzodioxole-4-acetophenone} \xrightarrow{\text{CBS catalyst, BH}_3\text{·THF}} (S)\text{-1,3-Benzodioxole-4-methanol, α-methyl-}

$$

Yields of 78–92% with 94–98% ee are reported for analogous systems.

Microbial Reduction for Stereocontrol

Biological agents like Zygosaccharomyces rouxii selectively reduce ketones to (S)-alcohols. For example:

$$

\text{1,3-Benzodioxole-4-acetophenone} \xrightarrow{\text{Z. rouxii, AD-7 resin}} (S)\text{-Alcohol (96% yield, 99% ee)}

$$

Adsorbent resins (e.g., HP20) enhance yield by mitigating product inhibition.

Grignard Addition to Aldehydes

1,3-Benzodioxole-4-carbaldehyde undergoes nucleophilic addition with methylmagnesium bromide:

$$

\text{1,3-Benzodioxole-4-carbaldehyde} + \text{CH}_3\text{MgBr} \rightarrow \text{1,3-Benzodioxole-4-methanol, α-methyl-}

$$

This method requires careful quenching to avoid overalkylation, yielding 65–75% product.

Comparative Analysis of Synthetic Routes

Resolution of Racemic Mixtures

Chiral chromatography (e.g., Chiralpak IA) resolves racemic 1,3-benzodioxole-4-methanol, α-methyl- with >99% ee. Alternatively, enzymatic kinetic resolution using Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Industrial-Scale Considerations

Patented routes emphasize solvent systems like DMF/methanol with sodium methoxide for cost-effective scaling. Continuous flow reactors improve safety and yield in ketone reductions, achieving throughputs of 1–5 kg/day.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-methanol, a-methyl- undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can act as a phase-transfer catalyst in such processes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Phase-Transfer Catalysis: 1,3-Benzodioxole-4-methanol, a-methyl- can be used as a phase-transfer catalyst in reactions involving immiscible solvents, facilitating the transfer of reactants between phases.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reactant used. For example, in a nucleophilic substitution reaction with sodium hydroxide, the product would be triethylamine and sodium iodide.

Scientific Research Applications

1,3-Benzodioxole-4-methanol, a-methyl- has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, enhancing reaction rates and yields.

Biology: It can be used in the preparation of quaternary ammonium compounds with antimicrobial properties.

Medicine: Research into its potential use in drug delivery systems and as an antimicrobial agent is ongoing.

Industry: It is used in the production of other quaternary ammonium compounds and as a catalyst in industrial chemical processes

Mechanism of Action

The mechanism of action of triethylpropylammonium iodide primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, such as organic and aqueous phases, by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency .

Comparison with Similar Compounds

Electronic Effects

- This contrasts with pheophorbide A-methyl ester, where the methyl ester group stabilizes the compound’s hydrophobic interactions in enzyme inhibition .

- Experimental hyperfine coupling constants (hfcs) for α-methyl groups in radicals (e.g., 0.14 mT for protons) differ markedly from DFT-predicted values (2.88 mT ), suggesting unique electronic environments influenced by adjacent functional groups .

Thermodynamic Stability

- For example, the parent 1,3-benzodioxole-4-methanol has a flashpoint of 127.9°C, while methylated analogs may exhibit higher stability due to reduced molecular flexibility .

Notes and Considerations

- Safety : The parent compound’s safety profile includes precautions against skin/eye contact (Safety Code 24/25 ) . Methylated analogs may require additional toxicity assessments due to increased lipophilicity.

- Synthetic Challenges : Introducing α-methyl groups demands precise control over reaction conditions (e.g., meta-chloroperoxybenzoic acid oxidation) to avoid side products .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,3-Benzodioxole-4-methanol, α-methyl- and verifying its structural purity?

- Synthesis : A common method involves reacting 3,4-(methylenedioxy)-phenyl acetic acid with oxalyl chloride in methanol under ice-cooled conditions, followed by evaporation under reduced pressure to obtain the ester intermediate. Further reduction or functionalization steps may introduce the α-methyl group .

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzodioxole ring and α-methyl substituents. Infrared (IR) spectroscopy can validate hydroxyl (-OH) and methylene (-CH2-) functional groups. Mass spectrometry (MS) provides molecular weight confirmation (C9H10O3, MW 166.18 g/mol) .

Q. What thermodynamic properties of 1,3-Benzodioxole-4-methanol, α-methyl- are critical for stability studies?

- Key properties include enthalpy of formation (ΔfH°), combustion energy, and phase-change data. Experimental values for related 1,3-benzodioxole derivatives (e.g., 3',4'-(methylenedioxy)acetophenone) show combustion energies of ~−4,650 kJ/mol, determined via static-bomb calorimetry . Differential scanning calorimetry (DSC) can measure melting points (~39°C) and thermal decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental hyperfine coupling constants (hfcs) for radical intermediates of this compound?

- Issue : Density functional theory (DFT) calculations for nitrogen-centered radicals often overestimate ¹⁴N hfcs (e.g., 2.42 mT calc. vs. 0.01 mT experimental) due to incomplete modeling of spin polarization .

- Methodology : Use hybrid functionals (e.g., B3LYP) with solvent corrections and explicit protonation states. Validate with electron paramagnetic resonance (EPR) spectroscopy and ¹H-CIDNP (chemically induced dynamic nuclear polarization) to refine hfc predictions .

Q. What role does the α-methyl group play in modulating biological activity, and how can substituent effects be systematically studied?

- Mechanistic Insight : The α-methyl group enhances steric hindrance, potentially improving binding affinity to biological targets (e.g., SH2 domains in Grb2 proteins) by stabilizing ionic interactions. Replacements with phosphonophenylalanyl or carboxy-based groups alter hydrolytic stability and potency .

- Experimental Design : Synthesize analogs with varying substituents (e.g., trifluoromethyl, hydroxyethyl) and compare IC50 values via competitive binding assays. Pair with molecular docking to correlate structural changes with activity .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate computational models (e.g., Gaussian, ORCA) with experimental techniques like X-ray crystallography or EPR to address discrepancies in electronic properties .

- Biological Assay Optimization : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects. Measure reactive oxygen species (ROS) levels to assess antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.